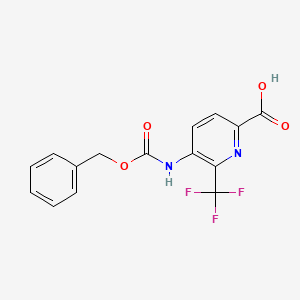

5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid

Description

5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid is a picolinic acid derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a benzyloxycarbonyl (Cbz)-protected amino group at the 5-position. This compound is structurally distinguished by its dual functionalization: the electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, while the Cbz group serves as a protective moiety for the amino group, improving stability during synthetic processes .

Properties

Molecular Formula |

C15H11F3N2O4 |

|---|---|

Molecular Weight |

340.25 g/mol |

IUPAC Name |

5-(phenylmethoxycarbonylamino)-6-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C15H11F3N2O4/c16-15(17,18)12-10(6-7-11(19-12)13(21)22)20-14(23)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,23)(H,21,22) |

InChI Key |

IBOIJRALQVXDFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(N=C(C=C2)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid typically involves multiple steps, starting with the preparation of the picolinic acid derivative. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the trifluoromethyl group is added using trifluoromethylation reagents. The amino group is then incorporated through amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group enhances the compound’s stability and bioavailability. The amino group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues of Picolinic Acid Derivatives

The compound shares core structural similarities with other trifluoromethyl-substituted picolinic acids. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural fingerprint analysis ().

Key Differentiators and Functional Implications

Amino Group Protection: Unlike 4-aminopicolinic acid hydrochloride (CAS 4021-08-3), which has a free amino group, the Cbz protection in the target compound enhances stability under acidic or basic conditions, making it more suitable for multi-step synthetic routes .

Trifluoromethyl Group: The -CF₃ group at the 6-position is a common feature in agrochemicals such as flupyrsulfuron (), a sulfonylurea herbicide.

Functional Group Diversity: The sulfonylurea moiety in flupyrsulfuron confers herbicidal activity via acetolactate synthase (ALS) inhibition, whereas the Cbz-amino group in the target compound may redirect bioactivity toward other targets, such as enzyme inhibition in medicinal chemistry contexts .

Biological Activity

5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a trifluoromethyl group and a benzyloxycarbonyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

Research has indicated that compounds similar to 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid may exert their biological effects through the following mechanisms:

- PPAR Agonism : The compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, which plays a crucial role in regulating lipid metabolism and inflammation .

- Chelation Properties : The presence of the trifluoromethyl group enhances the chelation properties of the compound, potentially increasing its affinity for metal ions and biological macromolecules .

In Vitro Studies

In vitro studies have demonstrated that 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid exhibits significant activity against various cell lines. For instance, it has been shown to reduce cellular proliferation in cancer cell lines, indicating potential anti-cancer properties.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.1 | Induction of apoptosis |

| A549 (Lung) | 4.3 | Cell cycle arrest |

| HeLa (Cervical) | 3.8 | Inhibition of DNA synthesis |

In Vivo Studies

Animal model studies have further supported the compound's efficacy. For example, in a diabetic rat model, administration of the compound resulted in significant reductions in retinal vascular leakage, suggesting protective effects against diabetic retinopathy .

Case Studies

- Diabetic Retinopathy Model : In a study involving streptozotocin-induced diabetic rats, administration of the compound led to a marked decrease in retinal vascular leakage compared to control groups. This suggests that the compound may have therapeutic potential for treating diabetic retinopathy .

- Cancer Treatment : A series of derivatives based on this compound were tested for their cytotoxic effects on various cancer cell lines. One derivative showed an IC50 value below 5 µM across multiple types, indicating strong anti-cancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.